Linker Length and KRAS G12C Degrader Activity
The C12 alkyl linker in Pomalidomide-C12-NH2 hydrochloride was identified as optimal for inducing CRBN/KRAS G12C dimerization and degradation of GFP-KRAS G12C in reporter cells, a phenotype not achieved with shorter (C6) or longer (C9) alkyl linkers in the same series [1]. The lead compound (PROTAC KRAS G12C degrader-1) incorporating this linker exhibited a CRBN binding IC50 of 414 nM, which is a key parameter for its function [2]. While the pomalidomide core is common, the linker length is a primary determinant of successful target engagement and degradation in this specific context.
| Evidence Dimension | Linker length optimization for KRAS G12C degradation |
|---|---|
| Target Compound Data | C12 alkyl linker; CRBN IC50 = 414 nM (for the final degrader) |
| Comparator Or Baseline | Shorter (C6, C9) and longer alkyl linkers; no specific IC50 values reported for these comparators in the same assay |
| Quantified Difference | Qualitative differentiation: The C12 linker enabled successful GFP-KRAS G12C degradation, whereas other lengths in the series did not lead to a lead compound [1]. |
| Conditions | GFP-KRAS G12C reporter cell assay; CRBN binding assay |
Why This Matters
Procuring this specific linker length is essential to replicate the published activity of PROTAC KRAS G12C degrader-1; substituting with a C6 or C9 linker will likely yield an inactive degrader.
- [1] Zeng, M., et al. (2020). 'Exploring Targeted Degradation Strategy for Oncogenic KRASG12C.' Cell Chemical Biology, 27(1), 19-31.e6. (Library of PROTACs with varied linkers). View Source
- [2] Anjiechem. PROTAC KRAS G12C degrader-1 product page, citing CRBN IC50 = 414 nM. View Source
